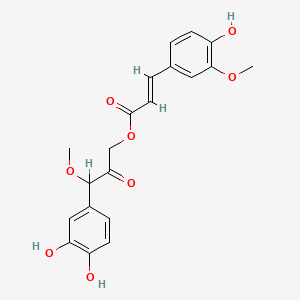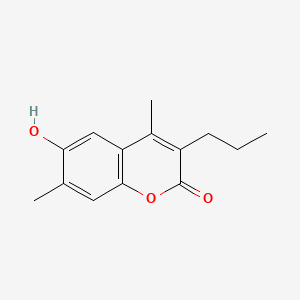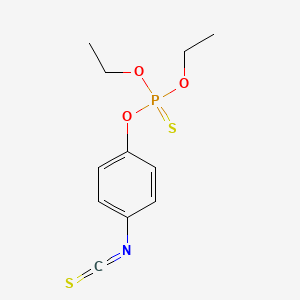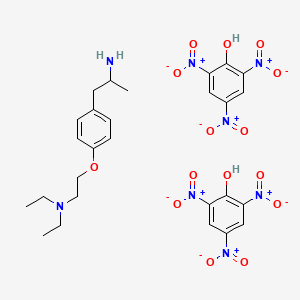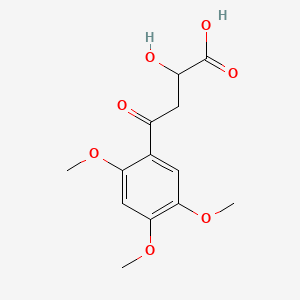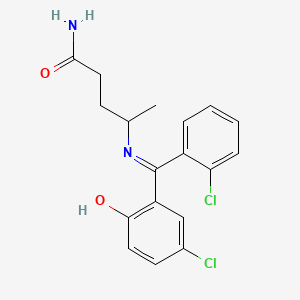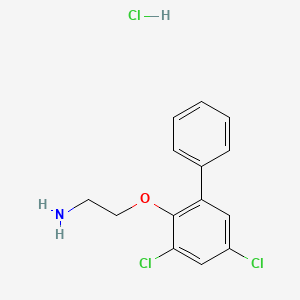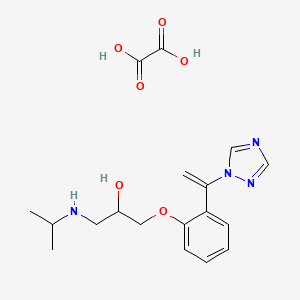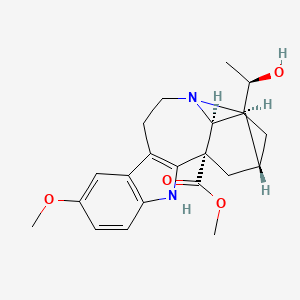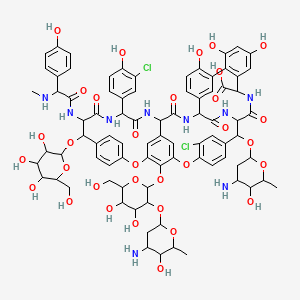
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is a complex organic compound with the molecular formula C83H91Cl2N9O32. It contains 217 atoms, including 91 hydrogen atoms, 83 carbon atoms, 9 nitrogen atoms, 32 oxygen atoms, and 2 chlorine atoms . This compound is a derivative of avoparcin, a glycopeptide antibiotic.
Vorbereitungsmethoden
The synthesis of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves multiple steps, including the selective chlorination and glycosylation of avoparcin. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale fermentation processes followed by chemical modification to introduce the chlorine and mannopyranosyl groups .
Analyse Chemischer Reaktionen
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha has several scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in bacteria.
Wirkmechanismus
The mechanism of action of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves binding to the bacterial cell wall precursors, inhibiting cell wall synthesis. This leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The molecular targets include the D-alanyl-D-alanine terminus of peptidoglycan precursors, and the pathways involved are related to cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is unique due to its specific chlorination and glycosylation patterns. Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Teicoplanin: A glycopeptide antibiotic with a different glycosylation pattern.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against certain bacterial strains.
Eigenschaften
CAS-Nummer |
110907-15-8 |
|---|---|
Molekularformel |
C83H91Cl2N9O32 |
Molekulargewicht |
1797.6 g/mol |
IUPAC-Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H91Cl2N9O32/c1-29-64(102)44(86)25-54(117-29)123-72-35-10-17-49(43(85)20-35)120-51-22-36-21-50(73(51)126-83-74(69(107)67(105)53(28-96)122-83)124-55-26-45(87)65(103)30(2)118-55)119-39-13-6-32(7-14-39)71(125-82-70(108)68(106)66(104)52(27-95)121-82)62(93-75(109)57(88-3)31-4-11-37(97)12-5-31)79(113)90-59(34-9-16-47(100)42(84)19-34)76(110)91-60(36)78(112)89-58-33-8-15-46(99)40(18-33)56-41(23-38(98)24-48(56)101)61(81(115)116)92-80(114)63(72)94-77(58)111/h4-24,29-30,44-45,52-55,57-72,74,82-83,88,95-108H,25-28,86-87H2,1-3H3,(H,89,112)(H,90,113)(H,91,110)(H,92,114)(H,93,109)(H,94,111)(H,115,116) |
InChI-Schlüssel |
GUHDFCUOWCXCOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


